Gabapentin Hydrochloride
CAS No.: 60142-95-2
Cat. No.: VC20744024
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60142-95-2 |
---|---|
Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.70 g/mol |
IUPAC Name | 2-[1-(aminomethyl)cyclohexyl]acetic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H |
Standard InChI Key | XBUDZAQEMFGLEU-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CC(=O)O)CN.Cl |
Canonical SMILES | C1CCC(CC1)(CC(=O)O)CN.Cl |
Chemical Structure and Properties
Physical Characteristics
Gabapentin demonstrates relatively limited lipophilicity, which affects its absorption and distribution properties. Its bioavailability ranges between 27-60%, which is inversely proportional to the dose administered, with high-fat meals increasing bioavailability . The hydrochloride salt formation would potentially alter the compound's solubility profile compared to the free base form.
Protein Binding and Metabolism
Gabapentin exhibits minimal protein binding (<1%) in plasma and undergoes little to no metabolism in the body . This characteristic simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to protein binding displacement or metabolic enzyme competition.
Mechanism of Action
Primary Molecular Target
The principal mechanism of action for gabapentin involves its binding to the α₂δ-1 subunit of voltage-gated calcium channels. Specifically, gabapentin demonstrates high affinity binding to two isoforms: α₂δ-1 and α₂δ-2, with current pharmacological properties attributed primarily to its interaction with α₂δ-1 . This protein is encoded by the CACNA2D1 gene and serves as an auxiliary component to the main α₁ subunit that forms the calcium channel pore .
Functional Effects on Neurotransmission
Pharmacokinetics
Absorption and Distribution
Gabapentin requires active transport across biological membranes due to its low lipophilicity. Intestinal absorption occurs via the system L amino acid transporter, with a similar mechanism facilitating its passage across the blood-brain barrier . The concentration of gabapentin in cerebrospinal fluid reaches approximately 9-14% of its plasma concentration .
Metabolism and Elimination
Gabapentin undergoes minimal metabolism in the body and is primarily eliminated unchanged through renal excretion . This property necessitates dosage adjustments in patients with compromised kidney function, particularly those with creatinine clearance below 60 mL/min .
Half-life and Dosing Implications
The elimination half-life of gabapentin ranges from 5 to 7 hours, which necessitates multiple daily dosing (typically 3-4 times daily) to maintain therapeutic plasma concentrations . Extended-release formulations such as Gabapentin XR (brand name Gralise) have been developed to allow once-daily administration .
Therapeutic Applications
Neuropathic Pain Management
Gabapentin has established efficacy in the management of various neuropathic pain conditions. Clinical evidence supports its use in:
-
Diabetic neuropathy pain
-
Postherpetic neuralgia
-
Central pain syndromes
For diabetic neuropathy and postherpetic neuralgia, research indicates that approximately 30-40% of patients experience meaningful benefit from gabapentin therapy .
Epilepsy Treatment
The anticonvulsant properties of gabapentin make it an effective option for managing partial seizures in epilepsy, either as monotherapy or as an adjunctive treatment alongside other anticonvulsant medications .
Clinical Efficacy
Efficacy in Diabetic Neuropathy
In a landmark randomized, double-blind, placebo-controlled multicenter study, gabapentin monotherapy demonstrated significant efficacy in treating painful diabetic neuropathy . The study utilized a dosage titration up to 3600 mg/day over an 8-week period. Gabapentin showed rapid onset of clinically meaningful pain relief compared to placebo, with significant improvements observed in the following outcome measures:
-
Pain scores on visual analog scales
-
Sleep interference scores
-
Quality of life measures
Efficacy in Postherpetic Neuralgia
Multiple randomized controlled trials have evaluated the efficacy of gabapentin in postherpetic neuralgia (PHN) . The table below summarizes key findings from selected trials:
Study | Design | Participants | Duration (weeks) | Primary Outcome | Key Results | Side Effects | Quality Score |
---|---|---|---|---|---|---|---|
Rowbotham 1998 | Double-blind, randomized, placebo-controlled | 229 patients, Gabapentin 3600 mg TID vs. placebo | 8 | Average daily pain scores | Significant improvement in pain scores, sleep interference, and quality of life | Somnolence, Dizziness, Ataxia, Peripheral edema | 5/5 |
Wallace 2010 | Double-blind, randomized, placebo-controlled | 400 patients, Gabapentin ER 1800 mg QD or BID vs. placebo | 11 | Average daily pain scores | ≥50% improvement in pain scores, improved sleep quality | Dizziness, Headache, Somnolence, Peripheral edema | 5/5 |
Sang 2013 | Double-blind, randomized, placebo-controlled | 450 patients, Gabapentin ER 1800 mg QD vs. placebo | 10 | Average daily pain scores | ≥50% improvement in pain scores, improved sleep quality | Dizziness, Somnolence, Headache, Nausea | 4/5 |
The meta-analysis of these and other trials confirms gabapentin's effectiveness in PHN treatment, with consistent improvement in pain scores and secondary outcome measures .
Dosage and Administration
General Dosing Considerations
Gabapentin dosing for neuropathic pain typically involves a gradual titration schedule:
-
Initial doses often start at 300 mg daily
-
Gradual titration up to effective doses, often between 1800-3600 mg/day
Extended-release formulations allow for once-daily or twice-daily administration, potentially improving adherence and reducing dosing-related plasma concentration fluctuations .
Special Populations
Gabapentin is primarily eliminated through renal excretion, necessitating dose adjustments in patients with impaired kidney function . Patients with creatinine clearance below 60 mL/min require reduced dosages to prevent drug accumulation and associated toxicity . Conversely, gabapentin is generally considered safe in patients with liver cirrhosis, as it undergoes minimal hepatic metabolism .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume